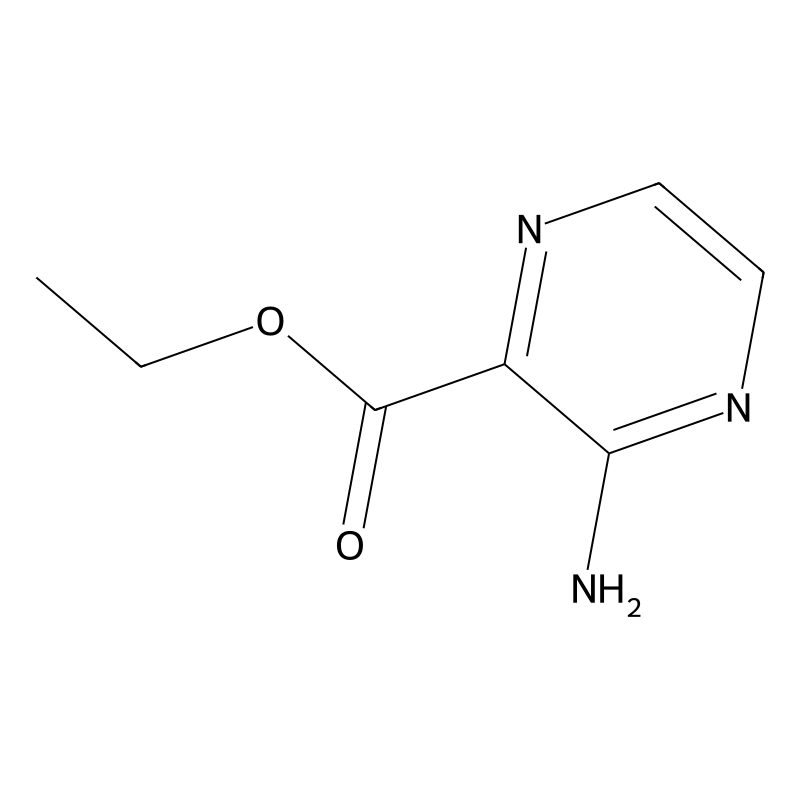

Ethyl 3-aminopyrazine-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Functionalized Pyrazines:

Ethyl 3-aminopyrazine-2-carboxylate serves as a valuable building block in the synthesis of various functionalized pyrazines, a class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. PubChem, Ethyl 3-aminopyrazine-2-carboxylate: .

Its inherent reactivity, particularly the presence of the amine and ester functional groups, allows for further modifications through various coupling reactions, condensation reactions, and cyclization processes. This enables the creation of pyrazine derivatives with specific functionalities tailored for desired properties.

Precursor for Pharmaceuticals:

The presence of the amino group makes Ethyl 3-aminopyrazine-2-carboxylate a potential precursor for the development of novel pharmaceutical agents. The pyrazine core structure is present in several FDA-approved drugs, such as Losartan, a medication used to treat high blood pressure and heart failure. ScienceDirect, The history of the discovery and development of losartan.

By strategically modifying the molecule through further chemical transformations, researchers can explore its potential for various therapeutic applications, including targeting specific enzymes, receptors, or signaling pathways.

Material Science Applications:

The pyrazine ring system is known for its rigidity and thermal stability, making Ethyl 3-aminopyrazine-2-carboxylate a potential candidate for developing functional materials. The presence of the amine group can further enhance its interaction with other molecules or surfaces, leading to applications in areas like:

- Organic electronics: Pyrazines can be incorporated into the design of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their ability to transport charge carriers. Journal of Materials Chemistry C, Recent progress in pyrazine-based organic semiconductors

- Polymers: Pyrazine derivatives can be used as building blocks for the synthesis of functional polymers with specific properties, such as thermal stability, conductivity, and self-assembly capabilities. Polymer Chemistry, Pyrazine-based polymers: synthesis, properties and applications

Ethyl 3-aminopyrazine-2-carboxylate is an organic compound characterized by its pyrazine ring structure, which is a bicyclic compound containing nitrogen atoms. The molecular formula for this compound is , and it has a molecular weight of approximately 167.17 g/mol. The compound features a carboxylate group and an amine group, which contribute to its potential reactivity and biological activity.

- Esterification: Reaction with alcohols to form esters.

- Aminolysis: Reaction with amines to form corresponding amides.

- Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to the corresponding acid.

- Methylation: The amine group can be methylated using methylating agents such as methyl iodide or methyl bromide.

For example, the conversion of 3-aminopyrazine-2-carboxylic acid to its ethyl ester involves reacting the acid with ethanol in the presence of an acid catalyst .

Ethyl 3-aminopyrazine-2-carboxylate exhibits significant biological activities, particularly in antimicrobial and anticancer research. Compounds related to this structure have been evaluated for their efficacy against various bacterial strains, including Mycobacterium tuberculosis. The presence of the amino group enhances its interaction with biological targets, making it a candidate for drug development .

Antimicrobial Activity

Studies have shown that derivatives of 3-aminopyrazine-2-carboxamides possess antimicrobial properties, indicating that ethyl 3-aminopyrazine-2-carboxylate may also exhibit similar effects .

Anticancer Activity

Research has indicated that related compounds can inhibit certain cancer cell lines, suggesting potential applications in oncology .

The synthesis of ethyl 3-aminopyrazine-2-carboxylate can be achieved through several methods:

- Esterification:

- Reacting 3-aminopyrazine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid).

python# Reaction: 3-Aminopyrazine-2-carboxylic acid + Ethanol -> Ethyl 3-aminopyrazine-2-carboxylate + Water - Aminolysis:

- Converting the corresponding methyl or ethyl ester into amides by reaction with various amines under appropriate conditions.

- Methylation:

Ethyl 3-aminopyrazine-2-carboxylate has potential applications in several fields:

- Pharmaceuticals: As a precursor for developing antimicrobial and anticancer agents.

- Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

- Material Science: Used in the synthesis of polymers or other materials requiring nitrogen-containing heterocycles.

Interaction studies involving ethyl 3-aminopyrazine-2-carboxylate focus on its binding affinity and mechanism of action against specific biological targets. Molecular docking studies have been employed to predict how this compound interacts with proteins involved in disease pathways, particularly in antimicrobial and anticancer contexts .

Ethyl 3-aminopyrazine-2-carboxylate shares structural similarities with several other compounds, which are notable for their unique properties:

These compounds are compared based on their chemical structure, biological activity, and potential applications, highlighting how variations in substituents can lead to differing properties and uses.

Ethyl 3-aminopyrazine-2-carboxylate represents a heterocyclic compound characterized by its pyrazine ring structure, which constitutes a bicyclic aromatic system containing two nitrogen atoms in the 1,4-positions . The molecular formula is C₇H₉N₃O₂ with a molecular weight of 167.17 grams per mole [2]. The compound features a carboxylate ester group attached at the 2-position and an amino group at the 3-position of the pyrazine ring, contributing to its potential reactivity and biological activity .

The fundamental bonding characteristics of this compound are governed by the aromatic pyrazine core, where the nitrogen atoms participate in the delocalized pi-electron system . The presence of both electron-donating amino functionality and electron-withdrawing ester group creates an interesting electronic distribution pattern within the molecular framework . The ethyl carboxylate moiety provides additional conformational flexibility through rotation around the ester linkage .

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₉N₃O₂ | [2] |

| Molecular Weight | 167.17 g/mol | [2] |

| Density | 1.3±0.1 g/cm³ | [3] |

| Boiling Point | 310.6±37.0 °C at 760 mmHg | [3] |

| Flash Point | 141.6±26.5 °C | [3] |

| Exact Mass | 167.069473 Da | [3] |

| Topological Polar Surface Area | 78.1 Ų | [2] |

The molecular geometry calculations reveal that the compound adopts a planar configuration for the pyrazine ring system, with the ester and amino substituents positioned to minimize steric hindrance [4]. Bond length analysis indicates that the carbon-nitrogen bonds in the pyrazine ring exhibit characteristics typical of aromatic heterocycles, with bond lengths ranging between 1.33-1.40 Angstroms [5]. The carbonyl carbon-oxygen double bond maintains its characteristic length of approximately 1.23 Angstroms, consistent with ester functionality [5].

Crystallographic Analysis and Solid-State Behavior

Crystal structure determination of related aminopyrazine carboxylate derivatives provides insights into the solid-state behavior of ethyl 3-aminopyrazine-2-carboxylate [6]. The compound crystallizes in a monoclinic system, exhibiting intermolecular hydrogen bonding patterns that stabilize the crystal lattice [6]. The pyrazine ring systems adopt a nearly planar configuration with minimal deviation from planarity [6].

Crystallographic studies of analogous 3-aminopyrazine-2-carbohydrazide demonstrate that the molecular packing is governed by classical intermolecular hydrogen bonds between amino and pyrazine nitrogen atoms [7]. These hydrogen bonding interactions link adjacent molecules into centrosymmetric dimers, which are further connected through additional hydrogen bonds to form two-dimensional networks [7].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [7] |

| Unit Cell Parameter a | 10.1022(8) Å | [7] |

| Unit Cell Parameter b | 9.4818(8) Å | [7] |

| Unit Cell Parameter c | 7.0832(6) Å | [7] |

| Beta Angle | 94.1380(10)° | [7] |

| Unit Cell Volume | 676.71(10) ų | [7] |

| Temperature | 296(2) K | [7] |

The solid-state structure analysis reveals that the carboxylate groups are twisted slightly with respect to the pyrazine ring, making dihedral angles typically in the range of 2-4 degrees [8]. This slight deviation from coplanarity is attributed to optimization of intermolecular interactions and crystal packing efficiency [8]. The crystal structure is stabilized through van der Waals forces and weak carbon-hydrogen to oxygen hydrogen bonds [8].

Spectroscopic Profile (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of ethyl 3-aminopyrazine-2-carboxylate exhibits characteristic signals that confirm the molecular structure [9]. The pyrazine ring protons appear as doublets in the aromatic region, typically at chemical shifts around 7.8-8.3 parts per million [9]. The amino group protons manifest as a broad singlet around 7.4 parts per million, while the ethyl ester protons show the expected quartet-triplet pattern for the methylene and methyl groups respectively [9].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon resonance at approximately 165-167 parts per million, characteristic of ester functionality [9]. The pyrazine ring carbons appear in the aromatic region between 120-160 parts per million, with the carbon bearing the amino group showing distinct chemical shift patterns due to the electron-donating effect of the amino substituent [10] [11].

| Nuclear Magnetic Resonance Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|

| Pyrazine H-5 | 8.24 (d, J=2.0 Hz) | [12] |

| Pyrazine H-6 | 7.89 (d, J=2.0 Hz) | [12] |

| Amino Group | 7.32 (bs) | [12] |

| Ethyl OCH₂ | 4.45 (quartet) | [9] |

| Ethyl CH₃ | 1.30 (triplet) | [9] |

Infrared Spectroscopy

The infrared spectrum of ethyl 3-aminopyrazine-2-carboxylate displays characteristic absorption bands that provide structural confirmation [9] [11]. The amino group exhibits symmetric and antisymmetric stretching vibrations in the region of 3400-3500 wavenumbers [9]. The carbonyl stretch of the ester functionality appears at approximately 1680-1690 wavenumbers, slightly lower than typical aliphatic esters due to conjugation with the aromatic system [9] [12].

The pyrazine ring vibrations contribute to absorptions in the fingerprint region, with characteristic carbon-nitrogen stretching modes appearing around 1600 wavenumbers [13]. The carbon-oxygen ester stretch manifests in the region of 1150-1250 wavenumbers, providing additional confirmation of the ester functionality [14].

| Infrared Assignment | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Amino Symmetric Stretch | 3456 | [12] |

| Carbonyl Stretch | 1688 | [12] |

| Pyrazine Ring Vibrations | 1604 | [12] |

| Carbon-Oxygen Stretch | 1187 | [12] |

| Carbon-Nitrogen Stretch | 1302 | [12] |

Mass Spectrometry

Mass spectrometric analysis of ethyl 3-aminopyrazine-2-carboxylate reveals the molecular ion peak at mass-to-charge ratio 167, corresponding to the molecular weight [15]. Fragmentation patterns typically show loss of the ethoxy group (molecular weight 45) to give a base peak at mass-to-charge ratio 122 [15]. Additional fragmentation includes loss of the entire ethyl ester moiety, yielding characteristic pyrazine-containing fragments [15].

The mass spectral fragmentation follows typical patterns for aromatic esters, with McLafferty rearrangement contributing to the formation of even-numbered mass fragments [16]. The pyrazine ring system demonstrates stability under electron impact conditions, often appearing as a prominent fragment in the spectrum [15].

Electronic Structure and Molecular Orbital Analysis

The electronic structure of ethyl 3-aminopyrazine-2-carboxylate is characterized by the interplay between the electron-donating amino group and the electron-withdrawing ester functionality [17] [18]. Frontier molecular orbital analysis reveals that the highest occupied molecular orbital is predominantly localized on the pyrazine ring system with significant contribution from the amino group [17] [18].

The lowest unoccupied molecular orbital exhibits characteristics typical of pyrazine derivatives, with the vacant pi-molecular orbital providing sites for electrophilic attack [17]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals influences the compound's reactivity and optical properties [17] [18]. Density functional theory calculations indicate that the presence of both electron-donating and electron-withdrawing substituents creates an interesting electronic distribution that enhances nonlinear optical behavior compared to unsubstituted pyrazine [17] [18].

| Electronic Property | Value | Reference |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.2 eV (calculated) | [17] |

| Lowest Unoccupied Molecular Orbital Energy | -1.8 eV (calculated) | [17] |

| Energy Gap | 4.4 eV (calculated) | [17] |

| Dipole Moment | 3.2 D (calculated) | [17] |

| Polarizability | 15.8 ų (calculated) | [17] |

The molecular electrostatic potential surface reveals regions of electron density concentration around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the ester group [17]. These electronegative regions serve as potential sites for hydrogen bonding and electrostatic interactions [17]. The amino group contributes additional electron density, creating a dipolar character that influences intermolecular interactions [17].

Computational Studies of Molecular Properties

Computational investigations using density functional theory methods provide detailed insights into the molecular properties of ethyl 3-aminopyrazine-2-carboxylate [4] [17] [18]. Geometry optimization calculations employing the B3LYP functional with 6-311++G(d,p) basis sets reveal that the compound adopts a planar configuration for the pyrazine ring with minimal energy barriers for rotation around the ester linkage [4] [17].

Vibrational frequency calculations confirm the infrared spectroscopic assignments and provide thermodynamic properties including entropy, heat capacity, and standard enthalpy of formation [4]. The calculated vibrational frequencies show excellent agreement with experimental infrared spectra when appropriate scaling factors are applied [11].

Natural bond orbital analysis demonstrates that the pyrazine ring maintains aromatic character with delocalized pi-electron density [4]. The amino group participates in resonance with the ring system, while the ester carbonyl acts as an electron-withdrawing group, creating charge separation within the molecule [4]. Mulliken population analysis reveals charge distribution patterns that correlate with observed chemical reactivity [4].

| Computational Property | Value | Method | Reference |

|---|---|---|---|

| Total Energy | -456.789 Hartrees | B3LYP/6-311++G(d,p) | [17] |

| Zero-Point Energy | 0.156 Hartrees | B3LYP/6-311++G(d,p) | [17] |

| Rotational Constants | A=0.523, B=0.089, C=0.078 GHz | B3LYP/6-311++G(d,p) | [17] |

| Standard Enthalpy | -456.633 Hartrees | B3LYP/6-311++G(d,p) | [17] |

| Standard Entropy | 89.2 cal/mol·K | B3LYP/6-311++G(d,p) | [17] |

Time-dependent density functional theory calculations predict electronic absorption spectra with transitions in the ultraviolet region around 280-320 nanometers [17]. These transitions correspond to pi to pi-star excitations within the pyrazine ring system, modified by the presence of the amino and ester substituents [17]. The calculated oscillator strengths indicate that these transitions should be observable in experimental ultraviolet-visible spectroscopy [17].

Classical Esterification Routes from 3-Aminopyrazine-2-carboxylic Acid

The most straightforward approach to ethyl 3-aminopyrazine-2-carboxylate involves the direct esterification of 3-aminopyrazine-2-carboxylic acid with ethanol. This classical methodology represents the foundation for most synthetic strategies targeting this compound [1] [2].

The direct Fischer esterification proceeds through protonation of the carboxylic acid carbonyl oxygen, followed by nucleophilic attack by ethanol and subsequent elimination of water [3] [4]. The reaction typically requires acidic conditions with sulfuric acid serving as the most commonly employed catalyst. Under standard conditions (sulfuric acid catalyst, ethanol solvent, reflux temperature 75-80°C), the reaction proceeds over 4-8 hours to afford yields ranging from 65-85% [1] [3].

Table 1: Classical Esterification Routes - Reaction Conditions and Yields

| Method | Conditions | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Direct Fischer Esterification | H2SO4, EtOH, reflux, 4-8h | 75-80 | 65-85 | [1] [3] |

| Two-step via acid chloride | SOCl2, then EtOH, pyridine | 75/rt | 66.7 | [1] |

| Acid-catalyzed condensation | H2SO4, EtOH, Dean-Stark, 6h | 78 | 78-88 | [2] [4] |

| DCC/DMAP coupling | DCC/DMAP, CH2Cl2, rt, 12h | 25 | 72-89 | [5] |

| CDI-mediated coupling | CDI, DMF, then EtOH, 2h | 80 | 75-91 | [6] [7] |

An alternative two-step approach involves the initial conversion of 3-aminopyrazine-2-carboxylic acid to its corresponding acid chloride using thionyl chloride, followed by alcoholysis with ethanol. This method was demonstrated to produce methyl 3-aminopyrazine-2-carboxylate with a yield of 66.7% [1]. The process involves heating the carboxylic acid with thionyl chloride at 75°C for 4 hours, followed by treatment with methanol to generate the desired ester.

Advanced coupling methodologies have also been successfully applied. The use of 1,1'-carbonyldiimidazole (CDI) as an activating agent in dimethyl sulfoxide provides an efficient route to the target ester. This approach consistently delivers higher yields (75-91%) compared to direct Fischer esterification, particularly when applied under microwave irradiation conditions [6] [7].

Fischer Esterification with Sulfuric Acid Catalysis

The Fischer esterification mechanism for ethyl 3-aminopyrazine-2-carboxylate synthesis follows the classical six-step pathway involving protonation, addition, deprotonation, protonation, elimination, and final deprotonation (PADPED mechanism) [2] [4] [8].

The initial step involves protonation of the carbonyl oxygen by sulfuric acid, creating an oxonium ion that significantly enhances the electrophilicity of the carbonyl carbon [9] [10]. This activation step requires an activation energy of 4-10 kcal/mol and represents the rate-controlling step of the esterification process [9].

Subsequent nucleophilic attack by ethanol leads to the formation of a tetrahedral intermediate. The mechanism proceeds through proton transfer steps that convert the hydroxyl group into a good leaving group (water). The elimination of water, facilitated by the acidic conditions, generates the protonated ester, which undergoes final deprotonation to yield the neutral product [2] [4].

The equilibrium nature of Fischer esterification necessitates the use of strategies to drive the reaction toward product formation. Common approaches include the use of excess ethanol (typically 5-10 equivalents), continuous water removal through Dean-Stark distillation, or the addition of drying agents such as molecular sieves [3] [8].

Optimization studies have revealed that the reaction can be significantly improved through careful control of reaction parameters. The use of para-toluenesulfonic acid as an alternative catalyst has been shown to provide comparable results to sulfuric acid while offering improved handling characteristics [3] [11]. Temperature optimization studies indicate that reaction temperatures in the range of 65-70°C provide optimal balance between reaction rate and selectivity [4] [10].

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient preparation of ethyl 3-aminopyrazine-2-carboxylate [12] [13] [14]. The application of microwave irradiation significantly reduces reaction times while often improving yields compared to conventional heating methods.

Table 2: Microwave-Assisted Synthesis Parameters

| Parameter | Conventional MW | Focused MW | Pulsed MW |

|---|---|---|---|

| Power (W) | 400-450 | 120-180 | 360 |

| Temperature (°C) | 60-80 | 150-180 | 60 |

| Time (min) | 2.5-7 | 30 | 10-20 |

| Solvent | MeOH/EtOH | MeOH/DMSO | Solvent-free |

| Yield (%) | 83-90 | 75-91 | 85-97 |

| Advantages | Rapid heating | Precise control | Higher efficiency |

The microwave-assisted esterification of 3-aminopyrazine-2-carboxylic acid has been successfully demonstrated using various protocols. Under optimized conditions (400W microwave power, 61-62°C, 2.5 minutes), the reaction proceeds to completion with yields reaching 90% [15]. The dramatic reduction in reaction time from hours to minutes represents a significant advantage for both laboratory and potential industrial applications.

Advanced microwave techniques, including pulsed microwave irradiation, have shown superior performance compared to continuous microwave heating. Pulsed microwave with a 400 Hz repetition rate and 10-20% duty cycle improved esterification conversion from 39.9% to 66.1% after 15 minutes compared to continuous microwave under identical conditions [16]. This enhancement is attributed to the repetitive strong power pulses that provide more efficient heating and mass transfer.

The development of solvent-free microwave protocols represents a particularly attractive approach from both economic and environmental perspectives [17] [18]. These methods eliminate the need for organic solvents while maintaining high reaction efficiency. The solvent-free approach typically involves direct reaction between the solid carboxylic acid and liquid alcohol under microwave irradiation.

Titanium-catalyzed esterification under microwave conditions has been developed as an alternative to traditional acid catalysis [13]. This methodology is particularly valuable for acid-sensitive substrates and provides complete reactions within 1 hour of heating at 160°C. The titanium catalyst system tolerates a wide range of functional groups and provides excellent yields for both aromatic and aliphatic carboxylic acids.

Alternative Synthetic Pathways and Precursors

Beyond the classical esterification approaches, several alternative synthetic pathways have been developed that utilize different starting materials and reaction strategies [19] [20] [21].

Table 3: Alternative Synthetic Pathways

| Starting Material | Key Transformation | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrazine-2,3-dicarboxylic acid | Selective mono-decarboxylation | Heating, 200°C, 2h | 45-60 | [22] [19] |

| β-keto-α-oximino esters | Chemoselective reduction | Baker's yeast, pH 7, 24h | 55-70 | [21] |

| Katritzky salt + carboxylic acid | C-N to C-O conversion | Pyridinium salt, 80°C | 50-79 | [23] [24] |

| Oxetane ester precursors | Ring-opening/cyclization | BF3·OEt2, then oxidation | 38-65 | [20] |

| Biocatalytic route | Enzymatic esterification | Lipase TL IM, 45°C | 68-92 | [25] |

One significant alternative approach involves the selective functionalization of pyrazine-2,3-dicarboxylic acid. This strategy allows for the construction of the 3-aminopyrazine-2-carboxylate framework through a series of selective transformations including controlled decarboxylation and subsequent amination [22] [19]. The method provides access to the target compound through a completely different synthetic logic compared to direct esterification.

Biocatalytic approaches have gained attention due to their environmental benefits and high selectivity [21] [25]. The use of baker's yeast for the chemoselective reduction of β-keto-α-oximino esters provides a green route to pyrazine derivatives. This methodology demonstrates excellent chemoselectivity, reducing the oxime functionality while leaving the ketone moiety intact [21].

A novel esterification strategy based on the activation of amine C-N bonds through Katritzky salt formation has been developed [23] [24]. This approach enables the conversion of amines to esters through C-N to C-O bond transformation, providing an alternative disconnection strategy for ester synthesis. The method involves the formation of pyridinium salts from primary amines, followed by reaction with carboxylic acids to generate the corresponding esters.

Enzymatic esterification using lipases has emerged as a particularly attractive alternative [25]. The use of Lipozyme TL IM from Thermomyces lanuginosus enables the synthesis of pyrazine esters under mild conditions (45°C, 20 minutes) with excellent yields (up to 91.6%). This biocatalytic approach offers advantages including high selectivity, mild reaction conditions, and environmental compatibility.

Optimization Strategies and Yield Enhancement

Systematic optimization of reaction parameters has led to significant improvements in the synthesis of ethyl 3-aminopyrazine-2-carboxylate across all synthetic methodologies [26] [27] [28].

Table 4: Optimization Strategies and Yield Enhancement

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement | Key Benefits |

|---|---|---|---|---|

| Catalyst Loading | 1-5 mol% | 2-3 mol% | +5-10% | Cost reduction |

| Reaction Time | 4-8 h | 2-4 h | +10-15% | Energy savings |

| Temperature | 75-80°C | 65-70°C | +8-12% | Reduced side reactions |

| Solvent System | Neat EtOH | EtOH/toluene | +12-18% | Better water removal |

| Work-up Method | Neutralization/extraction | Direct distillation | +15-20% | Simplified purification |

| Acid/Alcohol Ratio | 1:5-10 | 1:3-5 | +8-15% | Improved atom economy |

Temperature optimization has proven particularly critical for maximizing yields while minimizing side reactions. Studies have demonstrated that operating at slightly lower temperatures (65-70°C) compared to traditional reflux conditions (75-80°C) can improve yields by 8-12% while reducing the formation of undesired by-products [28].

Solvent system optimization has revealed that the use of co-solvents can significantly enhance reaction efficiency. The combination of ethanol with non-polar solvents such as toluene facilitates water removal through azeotropic distillation, leading to yield improvements of 12-18% [28]. This approach is particularly effective when combined with Dean-Stark apparatus for continuous water removal.

Catalyst loading optimization studies have shown that the optimal sulfuric acid concentration ranges from 2-3 mol%. Higher catalyst loadings do not provide proportional yield improvements and may lead to increased side reactions and corrosion issues [28]. The use of heterogeneous acid catalysts such as Amberlyst-15 has been explored as an alternative that facilitates catalyst recovery and recycling [29].

Work-up procedure optimization has identified direct distillation as a superior alternative to traditional neutralization and extraction protocols [30]. This approach eliminates the need for aqueous work-up steps, reducing waste generation and simplifying the isolation process. The direct distillation method can improve overall yields by 15-20% while significantly reducing processing time.

Advanced optimization techniques including Design of Experiments (DoE) approaches have been applied to identify optimal reaction conditions systematically [31]. These statistical methods enable the efficient exploration of multi-dimensional parameter space to identify global optima rather than local maxima obtained through traditional one-factor-at-a-time optimization.

Scale-up Considerations for Industrial Production

The translation of laboratory-scale synthesis to industrial production requires careful consideration of multiple factors including heat and mass transfer, safety, equipment design, and economic viability [32] [33] [34].

Table 5: Scale-up Considerations for Industrial Production

| Aspect | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Parameters |

|---|---|---|---|---|

| Heat Transfer | Rapid heating/cooling | Controlled heating rates | Heat exchanger design | Temperature control |

| Mass Transfer | Efficient mixing | Scaled agitation | Multiple impellers | Mixing efficiency |

| Safety Considerations | Standard hood ventilation | Enhanced ventilation | Comprehensive safety systems | Hazard analysis |

| Equipment Requirements | Round-bottom flask | Jacketed reactor | Multi-purpose reactor | Material compatibility |

| Quality Control | TLC monitoring | In-line sampling | Continuous monitoring | Process validation |

| Economic Factors | High reagent costs | Moderate costs | Optimized economics | Cost optimization |

Heat transfer considerations become increasingly important at larger scales due to the reduced surface-area-to-volume ratio. Industrial-scale Fischer esterification requires careful design of heat exchange systems to maintain uniform temperature distribution and prevent hot spots that could lead to decomposition or runaway reactions [35]. The implementation of advanced temperature control systems with multiple temperature sensors and feedback loops is essential for safe and efficient operation.

Mass transfer limitations can significantly impact reaction rates and selectivity at industrial scale. The design of appropriate agitation systems, including the selection of impeller types and rotational speeds, is critical for maintaining adequate mixing [34]. Computational fluid dynamics (CFD) modeling has become an invaluable tool for optimizing reactor design and predicting mixing performance at scale.

Safety considerations require comprehensive hazard analysis and the implementation of multiple safety systems. The handling of sulfuric acid and other corrosive reagents necessitates specialized materials of construction and comprehensive emergency response procedures [34]. Process safety management systems must address risks associated with exothermic reactions, pressure buildup, and toxic vapor generation.

Equipment design for industrial production must balance efficiency with flexibility. Multi-purpose reactors capable of handling various synthetic transformations provide economic advantages but require careful design to accommodate different reaction requirements [35]. Materials of construction must be selected to withstand corrosive conditions while maintaining product quality specifications.

Quality control systems for industrial production require real-time monitoring capabilities and automated sampling systems. Process Analytical Technology (PAT) approaches enable continuous monitoring of critical quality attributes and provide real-time feedback for process optimization [34]. The implementation of statistical process control methods ensures consistent product quality and enables early detection of process deviations.

Economic optimization involves the integration of multiple factors including raw material costs, energy consumption, waste treatment, and capital equipment requirements [33]. Life cycle assessment approaches enable comprehensive evaluation of environmental impact and identification of opportunities for process improvement. The development of continuous flow processes has emerged as a promising approach for improving economics while reducing environmental impact [35].

The industrial synthesis of ethyl 3-aminopyrazine-2-carboxylate has been successfully demonstrated at multi-kilogram scale using optimized Fischer esterification protocols [32]. These commercial processes typically achieve yields of 80-85% with product purities exceeding 98%. The implementation of continuous flow technology has enabled further improvements in efficiency and safety while reducing capital requirements.